4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid
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Overview
Description
4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methoxy group and an oxoethyl group attached to the amino group on the benzene ring
Mechanism of Action
Target of Action
It’s known that the compound forms multiple hydrogen bonds with amino acids in their active pockets . This suggests that it may interact with various proteins or enzymes in the body.
Mode of Action
The compound interacts with its targets primarily through hydrogen bonding . This interaction can lead to changes in the conformation or activity of the target proteins or enzymes, potentially altering their function.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.6 , which could influence its distribution within the body. More detailed studies are needed to fully understand its pharmacokinetic properties.
Result of Action
Some synthesized compounds that are structurally similar have shown significant cytotoxic effects .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can interact with various enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid typically involves the N-alkylation of 2-aminobenzoic acid with methyl α-azidoglycinate. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process can be summarized as follows :
N-Alkylation Reaction: The reaction of 2-aminobenzoic acid with methyl α-azidoglycinate N-benzoylated is carried out using Steglich method and Achamlale’s procedure. Sodium azide is used to react with methyl α-bromo glycinate to form the azide derivative.
Reaction Conditions: The reaction is typically conducted in the presence of a base and a solvent, such as dimethylformamide (DMF), at a controlled temperature.
Product Isolation: The product, this compound, is isolated and purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid can be compared with other similar compounds, such as:
Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate hydrochloride: This compound has a similar structure but differs in the presence of a methyl ester group.
2-Fluoro-4-[(2-methoxy-1,1-dimethyl-2-oxoethyl)amino]benzoic acid methyl ester: This compound contains a fluorine atom and a methyl ester group, making it distinct from this compound.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer unique chemical and biological properties.
Properties
IUPAC Name |
4-[(2-methoxy-2-oxoethyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-15-9(12)6-11-8-4-2-7(3-5-8)10(13)14/h2-5,11H,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVUJOLENLODRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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